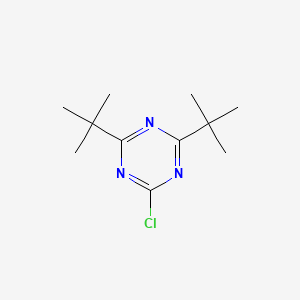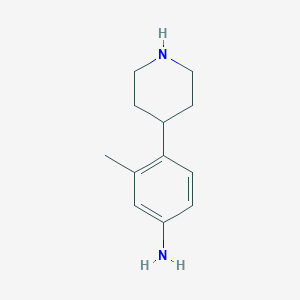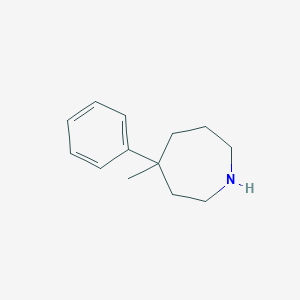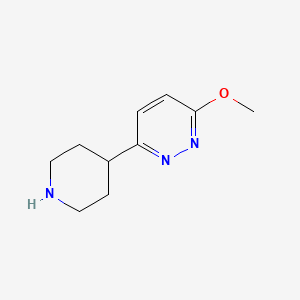
Isocyanuric Acid (S,S,S)-Triglycidyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanuric Acid (S,S,S)-Triglycidyl Ester is a chemical compound derived from isocyanuric acid, which is known for its triazine ring structure. This compound is characterized by the presence of three glycidyl ester groups attached to the triazine ring. It is widely used in various industrial applications due to its unique chemical properties, including its ability to form cross-linked polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isocyanuric Acid (S,S,S)-Triglycidyl Ester typically involves the reaction of isocyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the triglycidyl ester. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves continuous monitoring and optimization to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Isocyanuric Acid (S,S,S)-Triglycidyl Ester undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidyl ester groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of cross-linked polymers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in epoxide ring-opening reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Major Products:
Cross-Linked Polymers: Formed through epoxide ring-opening reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Isocyanuric Acid (S,S,S)-Triglycidyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the modification of biomolecules for various bioconjugation applications.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Mechanism of Action
The mechanism of action of Isocyanuric Acid (S,S,S)-Triglycidyl Ester involves the reactivity of its glycidyl ester groups. These groups can undergo nucleophilic attack by various functional groups, leading to the formation of covalent bonds. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional polymer networks. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the epoxide groups to form stable linkages.
Comparison with Similar Compounds
Isocyanuric Acid (S,S,S)-Triallyl Ester: Similar in structure but contains allyl groups instead of glycidyl ester groups.
Isocyanuric Acid (S,S,S)-Trimethyl Ester: Contains methyl ester groups instead of glycidyl ester groups.
Isocyanuric Acid (S,S,S)-Tris(2-hydroxyethyl) Ester: Contains hydroxyethyl groups instead of glycidyl ester groups.
Uniqueness: Isocyanuric Acid (S,S,S)-Triglycidyl Ester is unique due to its glycidyl ester groups, which provide high reactivity and versatility in forming cross-linked polymers. This makes it particularly valuable in applications requiring strong and durable materials, such as coatings and adhesives.
Properties
CAS No. |
240408-81-5 |
|---|---|
Molecular Formula |
C12H15N3O6 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
1,3,5-tris[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
InChI Key |
OUPZKGBUJRBPGC-CIUDSAMLSA-N |
SMILES |
C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@H]3CO3)C[C@H]4CO4 |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
solubility |
Water < 1 (mg/mL) O.1 N HCl < 1 (mg/mL) pH 4 buffer 2.5 - 5 (mg/mL) pH 9 buffer < 1 (mg/mL) 0.1 N NaOH 1 - 2.5 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH < 1 (mg/mL) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



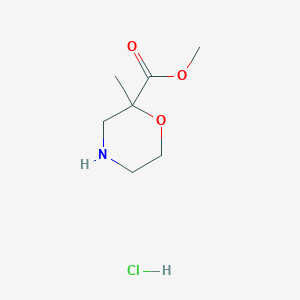
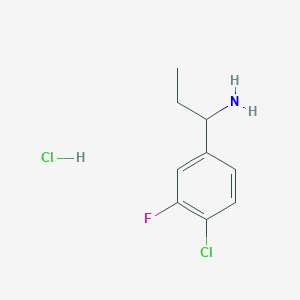

![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)
